Cas no 2483831-75-8 (Histidine-D5 hydrochloride hydrate)

Histidine-D5 hydrochloride hydrate 化学的及び物理的性質
名前と識別子
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- L-HISTIDINE:HCL:H2O(15N3, 98%)
- Histidine-D5 hydrochloride hydrate
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- インチ: 1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2/t5-;;/m0../s1/i1D2,2D,3D,5D;;
- InChIKey: CMXXUDSWGMGYLZ-QGRMNJNTSA-N
- ほほえんだ: C([2H])([2H])(C1NC([2H])=NC=1[2H])[C@]([2H])(N)C(=O)O.Cl.O
Histidine-D5 hydrochloride hydrate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-W014423S4-5mg |
L-Histidine-d |
2483831-75-8 | 99.63% | 5mg |
¥4000 | 2024-07-23 | |
MedChemExpress | HY-W014423S4-1mg |
L-Histidine-d |
2483831-75-8 | 99.63% | 1mg |
¥1600 | 2024-07-23 | |
MedChemExpress | HY-W014423S4-10mg |
L-Histidine-d |
2483831-75-8 | 99.63% | 10mg |
¥7400 | 2024-07-23 | |
1PlusChem | 1P027PHM-10mg |
L-HISTIDINE:HCL:H2O (RING-2,4-D2; ALPHA, BETA, BETA-D3, 98%) |
2483831-75-8 | 99% | 10mg |
$780.00 | 2024-05-21 | |
1PlusChem | 1P027PHM-1mg |
L-HISTIDINE:HCL:H2O (RING-2,4-D2; ALPHA, BETA, BETA-D3, 98%) |
2483831-75-8 | 99% | 1mg |
$213.00 | 2024-05-21 | |
1PlusChem | 1P027PHM-5mg |
L-HISTIDINE:HCL:H2O (RING-2,4-D2; ALPHA, BETA, BETA-D3, 98%) |
2483831-75-8 | 99% | 5mg |
$494.00 | 2024-05-21 |
Histidine-D5 hydrochloride hydrate 関連文献
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
Histidine-D5 hydrochloride hydrateに関する追加情報
Histidine-D5 Hydrochloride Hydrate (CAS No. 2483831-75-8): A Comprehensive Overview
Histidine-D5 Hydrochloride Hydrate (CAS No. 2483831-75-8) is a deuterated form of histidine, a vital amino acid with significant applications in pharmaceutical and biochemical research. This compound is particularly valuable for its stable isotope labeling, which facilitates detailed studies in metabolism, protein structure, and drug development. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, and recent research advancements involving Histidine-D5 Hydrochloride Hydrate.
Chemical Properties and Structure
Histidine-D5 Hydrochloride Hydrate is a white crystalline powder with a molecular formula of C6H9D5N3O2·HCl·H2O. The deuterium atoms (D) replace the hydrogen atoms in the histidine molecule, providing a stable isotope label that can be detected using various analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR). This deuterated form retains the essential chemical properties of histidine, including its ability to act as a buffer and its role in protein structure and function.
Synthesis and Production
The synthesis of Histidine-D5 Hydrochloride Hydrate involves several steps to ensure high purity and isotopic enrichment. One common method involves the use of deuterated precursors in a carefully controlled chemical reaction. For instance, deuterated ammonia (ND3) can be used in the synthesis of deuterated imidazole, which is then converted to Histidine-D5 Hydrochloride Hydrate. The final product is typically purified using techniques such as recrystallization and chromatography to achieve the desired level of purity and isotopic enrichment.
Applications in Research and Development
Histidine-D5 Hydrochloride Hydrate has found extensive applications in various fields of research due to its unique properties. In metabolic studies, it serves as a valuable tracer for understanding the pathways and dynamics of amino acid metabolism. For example, recent studies have utilized deuterated histidine to investigate the role of histidine metabolism in cancer cells, providing insights into potential therapeutic targets.
In protein structure analysis, Histidine-D5 Hydrochloride Hydrate is used to label specific residues within proteins, allowing researchers to study their conformational changes and interactions with other molecules. This has been particularly useful in structural biology, where NMR spectroscopy is employed to determine the three-dimensional structures of proteins.
In drug development, deuterated compounds like Histidine-D5 Hydrochloride Hydrate are used to study the pharmacokinetics and metabolism of drugs. Deuteration can alter the metabolic stability of drugs, leading to improved pharmacological properties such as increased half-life and reduced toxicity. Recent research has shown that deuterated analogs of certain drugs exhibit enhanced therapeutic efficacy and reduced side effects.
Recent Research Highlights
A notable study published in the Journal of Medicinal Chemistry explored the use of deuterated histidine in the development of novel anticancer agents. The researchers found that deuterated histidine derivatives exhibited improved stability and efficacy compared to their non-deuterated counterparts. This study highlights the potential of deuterium labeling in enhancing the therapeutic properties of drugs.
In another study published in Biochemistry, scientists used NMR spectroscopy to investigate the structural changes in proteins upon binding to deuterated histidine. The results provided detailed insights into the molecular mechanisms underlying protein-ligand interactions, which are crucial for understanding biological processes and designing new therapeutic agents.
Safety and Handling Considerations
Histidine-D5 Hydrochloride Hydrate should be handled with care to ensure safety and maintain its integrity. It is recommended to store the compound in a dry, cool place away from direct sunlight and moisture. Proper personal protective equipment (PPE) such as gloves and safety goggles should be worn when handling this compound to prevent skin contact or inhalation.
In conclusion, Histidine-D5 Hydrochloride Hydrate (CAS No. 2483831-75-8) is a versatile compound with significant applications in pharmaceutical and biochemical research. Its stable isotope labeling makes it an invaluable tool for studying metabolic pathways, protein structure, and drug development. Ongoing research continues to uncover new possibilities for its use, further solidifying its importance in scientific advancements.
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